

CHIR-124 Application Notes: A Research Tool for Targeting Replication Stress

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Compound Focus: Chir-124

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Introduction to CHIR-124

CHIR-124 is a novel, potent, and selective quinolone-based small molecule inhibitor of the checkpoint kinase 1 (Chk1) [1] [2]. It is structurally unrelated to other known Chk1 inhibitors and demonstrates remarkable potency with an in vitro IC_{50} of **0.3 nM** against Chk1 [1] [2]. It exhibits high selectivity, showing 500 to 5,000 times less activity against other kinases like CDK2/4 and Cdc2, and is 2,000 times more selective for Chk1 over Chk2 [2]. Its primary researched application is to potentiate the cytotoxicity of topoisomerase I (Topo I) poisons, such as camptothecin (CPT) and its derivatives, making it a valuable tool for studying DNA damage response and replication stress in cancer research, particularly in models with p53 mutations [1] [2].

Mechanism of Action in Replication Stress

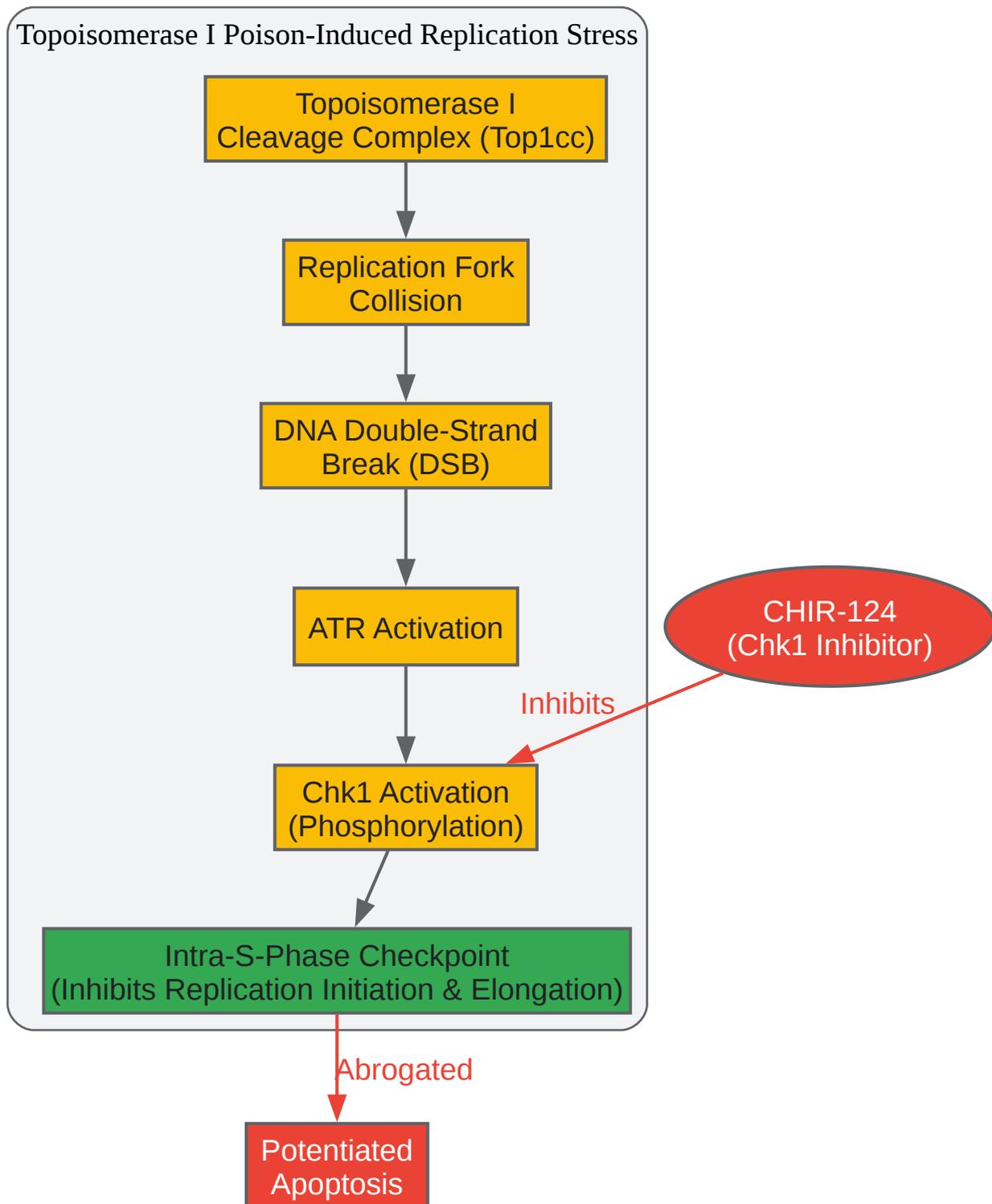
Replication stress occurs when DNA replication forks stall due to DNA lesions or other obstacles. The intra-S-phase checkpoint, orchestrated by ATR and Chk1, is a critical cellular response that stabilizes stalled forks and inhibits further initiation of replication origins to prevent catastrophic DNA damage [3] [4].

- **Topoisomerase I Poison-Induced Stress:** Topoisomerase I poisons like camptothecin trap Topo I cleavage complexes (Top1cc) on the DNA. When a replication fork collides with a trapped Top1cc, it

causes a "replication runoff," resulting in a DNA double-strand break (DSB) [3]. These DSBs are potent inducers of the replication checkpoint.

- **Chk1's Dual Role:** The Chk1 kinase is activated in response to this damage and exerts control over DNA replication by inhibiting both the **initiation** of new replication origins and the **elongation** of existing DNA forks. This active inhibition provides time for DNA repair and prevents further damage from occurring [3].
- **CHIR-124-Mediated Checkpoint Abrogation:** **CHIR-124** inhibits Chk1, thereby abrogating this protective intra-S-phase checkpoint [3] [1]. Treatment with **CHIR-124** restores DNA synthesis initiation and fork elongation even in the presence of ongoing DNA damage (e.g., from camptothecin). This forces cells to replicate damaged DNA, leading to the accumulation of lethal DNA lesions and potentiated apoptosis [3]. The abrogation of the checkpoint and induction of apoptosis are enhanced by the loss of functional p53 [1].

The following diagram illustrates this signaling pathway and the point of inhibition by **CHIR-124**.



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Key Experimental Findings and Quantitative Data

The biological effects of **CHIR-124** have been characterized in both cellular and animal models. The table below summarizes key quantitative findings.

Table 1: Key Biological and Biochemical Data for **CHIR-124**

Model System	Finding / Assay	Result / Value	Context / Combination
Biochemical Assay	Chk1 Inhibition (IC ₅₀)	0.3 nM	Cell-free system [2]
Biochemical Assay	Chk2 Inhibition (IC ₅₀)	697.4 nM	Demonstrates selectivity [2]
Cellular Assay	Growth Inhibition	Synergy	Combined with camptothecin or SN-38 in p53-mutant solid tumor lines (e.g., MDA-MB-435, SW-620) [1]
Cellular Assay	Checkpoint Abrogation	Restored DNA synthesis & abrogated G2/M arrest	Combined with SN-38 [1]
Cellular Assay	Apoptosis Potentiation	Enhanced apoptosis	Loss of p53 enhanced this effect [1]
In Vivo (Mouse Xenograft)	Tumor Growth Inhibition	Potentiated effect	Combined with irinotecan (5 mg/kg CPT-11 + 10-20 mg/kg CHIR-124) [1] [2]

CHIR-124 also inhibits other kinase targets with lower potency, which may contribute to its overall cellular profile. The following table provides a selectivity profile.

Table 2: **CHIR-124** Selectivity Profile Against Other Kinase Targets (Adapted from [2])

Kinase Target	IC ₅₀ (nM, unless noted)
PDGFR	6.6 nM

Kinase Target	IC ₅₀ (nM, unless noted)
FLT3	5.8 nM
VEGFR1 (FLT1)	463.6 nM
VEGFR2 (FLK1)	577.9 nM
PKC γ	110 nM
PKA	103.1 nM
GSK3	23.3 nM
Cdk2/cyclin A	191.1 nM
Cdc2/cyclin B	505.7 nM
Cdk4/cyclin D	2.05 μ M

Detailed Experimental Protocols

Below are detailed methodologies for key experiments utilizing **CHIR-124** to study replication stress and checkpoint abrogation.

In Vitro Kinase Inhibition Assay [2]

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of **CHIR-124** against the Chk1 kinase. **Procedure:**

- **Recombinant Protein:** Use the kinase domain of human Chk1 expressed in Sf9 insect cells.
- **Substrate:** A biotinylated peptide based on the cdc25c sequence (biotin-[AHX]SGSGS*GLYRSPSPENLNRPR[CONH2]) containing the Chk1 phosphorylation site.
- **Kinase Reaction:**
 - Prepare a reaction buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β -glycerophosphate, 5 mM MnCl₂, and 0.01% BSA.

- Add 1.35 nM Chk1 kinase, 0.5 μM peptide substrate, 1 μM unlabeled ATP, and 5 nM ³³P-γ-labeled ATP.
- Incubate with serially diluted **CHIR-124** for 1-4 hours at room temperature.
- **Detection:**
 - Stop the reaction and capture the phosphorylated biotinylated peptide on streptavidin-coated microtiter plates.
 - Detect phosphorylation using a europium-labeled anti-phosphotyrosine antibody (PT66) and measure using the DELFIA Time-Resolved Fluorescence (TRF) system.
- **Data Analysis:** Calculate the IC₅₀ value using non-linear regression analysis (e.g., with an XL-Fit data analysis program).

Cellular Checkpoint Abrogation and Synergy Assay [3] [2]

Purpose: To assess the ability of **CHIR-124** to abrogate the S-phase checkpoint and synergize with Topo I poisons. **Procedure:**

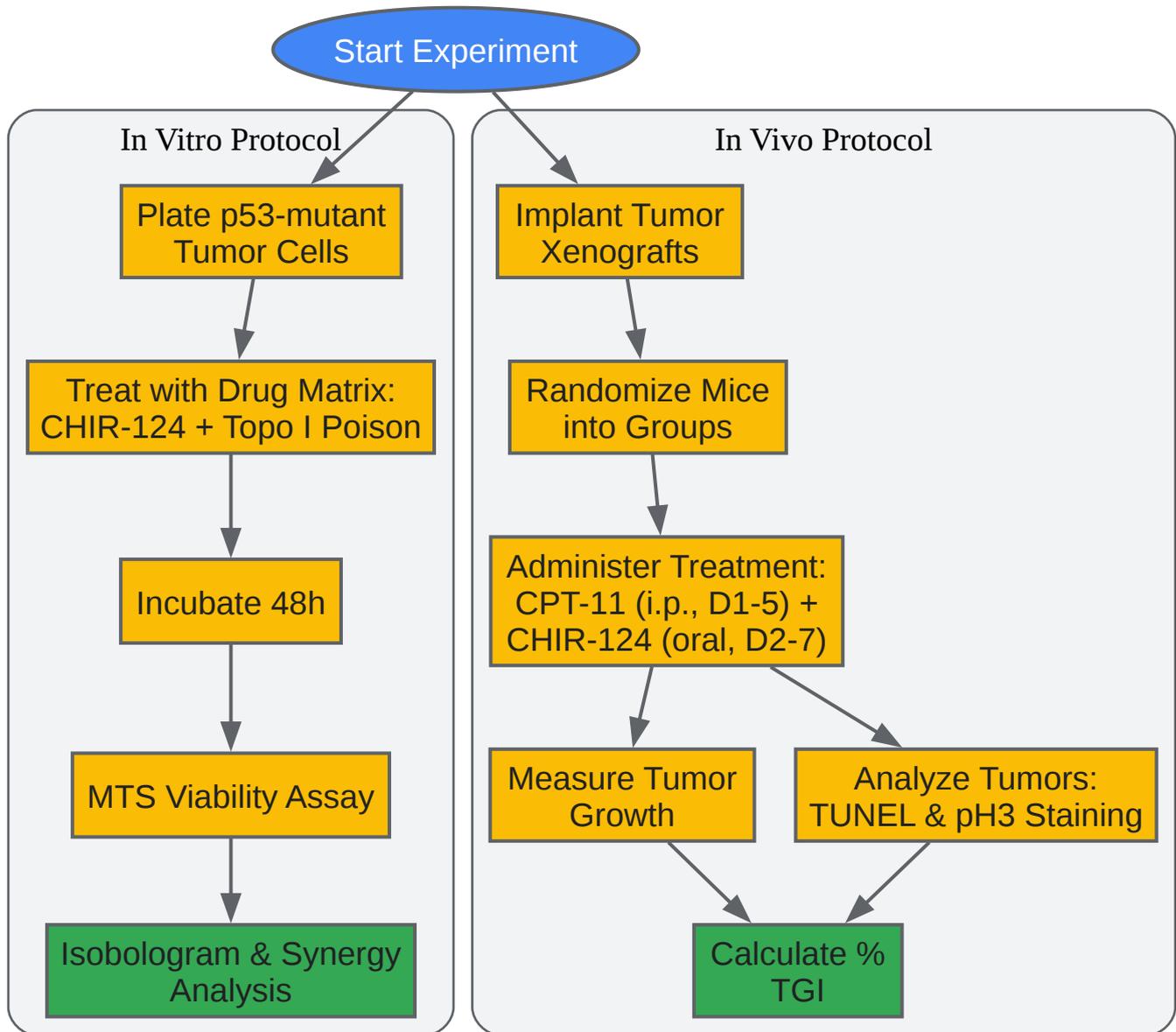
- **Cell Culture:** Use p53-mutant cancer cell lines (e.g., MDA-MB-435 breast cancer, HT29 or SW-620 colon carcinoma). Maintain in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) at 37°C and 5% CO₂.
- **Drug Treatment:**
 - Plate cells in 96-well microplates during log-phase growth.
 - Treat cells with a matrix of serial dilutions of **CHIR-124** and a Topo I poison (e.g., camptothecin or SN-38). Include controls for each drug alone and no-drug vehicle controls.
 - Incubate for 48 hours at 37°C. Perform all treatments in triplicate.
- **Viability Readout:** Measure cell proliferation using a colorimetric MTS assay. Add MTS reagent and incubate for 3 hours before measuring absorbance at 490 nm.
- **Data Analysis:**
 - Calculate the combination index (CI) using the Loewe additivity model: $1 = D_A / IC_{50, A} + D_B / IC_{50, B}$, where D_A and D_B are the concentrations of each drug in the combination that produce 50% overall inhibition.
 - Plot isobolograms. CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

In Vivo Xenograft Efficacy Study [1] [2]

Purpose: To evaluate the antitumor efficacy of **CHIR-124** in combination with a Topo I poison in a mouse model. **Procedure:**

- **Animal Model:** Establish orthotopic or subcutaneous xenografts of human cancer cells (e.g., MDA-MB-435) in severe combined immunodeficient (SCID) mice.
- **Randomization:** Randomize mice with established tumors into treatment groups (e.g., n=10 per group).
- **Dosing Regimen:**
 - **Vehicle Control:** Captisol (the formulation vehicle).
 - **CPT-11 (Irinotecan) alone:** 5 mg/kg, administered intraperitoneally (i.p.) once daily for 5 days.
 - **CHIR-124 alone:** 10 mg/kg or 20 mg/kg, administered orally in captisol once daily for 6 days.
 - **Combination:** CPT-11 (5 mg/kg, i.p., days 1-5) + **CHIR-124** (10 or 20 mg/kg, oral, days 2-7).
- **Endpoint Measurement:**
 - **Tumor Growth Inhibition:** Monitor tumor volumes over time. Calculate the percent tumor growth inhibition as (T/C)%, where T and C are the mean tumor volumes in the treatment and control groups, respectively.
 - **Biomarker Analysis:** Sacrifice a subset of mice on day 4 of treatment. Analyze tumor samples for apoptosis (e.g., by TUNEL staining) and mitotic index (e.g., by immunofluorescence staining for phospho-histone H3).

The workflow for the key in vitro and in vivo experiments is summarized in the following diagram.



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Research Applications Summary

- **Tool for DNA Damage Response (DDR) Research:** **CHIR-124** is a highly specific tool for dissecting the role of Chk1 in the intra-S-phase checkpoint, particularly in response to Topo I-induced damage and endogenous replication stress [3] [4].
- **Combination Therapy Studies:** Its primary application is in researching strategies to sensitize cancer cells, especially those with p53 mutations, to standard chemotherapeutic agents like topoisomerase I poisons [1].

- **Studying Replication Fork Dynamics: CHIR-124** has been used with techniques like DNA fiber analysis to demonstrate that Chk1 actively inhibits both replication initiation and fork elongation [3].

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